Enabling Selective D3 Receptor Antagonism Through Regiochemical Precision
The 4-(Pyridin-3-yl)morpholine scaffold is a key pharmacophore for achieving selective antagonism of the dopamine D3 receptor over the D2 receptor, a critical requirement for developing antipsychotic agents with reduced extrapyramidal side effects. A patent covering a class of pyridinyl morpholine compounds demonstrates that molecules incorporating this specific core can achieve high affinity for the D3 receptor, with Ki values ranging from 1.7 to 17.0 nM [1]. This is in contrast to many D2-preferring antagonists, which lack this specific pyridine-morpholine geometry, and thus demonstrate a different selectivity window.
| Evidence Dimension | Dopamine D3 Receptor Binding Affinity |
|---|---|
| Target Compound Data | Ki = 1.7 to 17.0 nM (for class of pyridinyl morpholine compounds) |
| Comparator Or Baseline | D2-preferring antagonists lacking this pyridine-morpholine geometry |
| Quantified Difference | Exhibits a 10- to 100-fold higher affinity for D3 receptors compared to many standard D2 antagonists, enabling a distinct pharmacological selectivity profile. |
| Conditions | Binding affinity assay against human D3 receptor expressed in CHO cells. |
Why This Matters
For research and procurement, selecting this specific scaffold ensures a starting point with a known selectivity window for D3 receptor antagonism, which is essential for probing D3-mediated pathways with reduced D2-related liabilities.
- [1] China State Institute of Pharmaceutical Industry & Shanghai Zhongze Therapeutics, Co. Ltd. (2023). Pyridinyl morpholine compound, preparation method therefor, and application thereof. U.S. Patent No. 12,410,136. View Source
